The compound is classified under the category of pyrrolidine derivatives, which are cyclic amines that often exhibit significant biological activity. It is also categorized as an aromatic amide due to the presence of a benzamide structure. This classification is important for understanding its reactivity and potential applications in medicinal chemistry and organic synthesis.
The synthesis of 4-Amino-2-pyrrolidin-1-yl-benzamide typically involves the functionalization of preformed pyrrolidine rings. A common method includes the reduction of 4-nitro-2-pyrrolidin-1-yl-benzamide using reducing agents to convert the nitro group into an amino group.
The molecular formula for 4-Amino-2-pyrrolidin-1-yl-benzamide is . Its structure can be represented by the following InChI:
The InChI Key is GFWZQYMPIZWQDE-UHFFFAOYSA-N.
4-Amino-2-pyrrolidin-1-yl-benzamide participates in several types of chemical reactions:
For oxidation reactions, potassium permanganate and hydrogen peroxide are commonly used oxidizing agents. Reduction reactions typically utilize hydrogen gas with palladium on carbon as a catalyst, while electrophilic aromatic substitutions often involve bromine or chlorinating agents under acidic conditions .
The mechanism of action for 4-Amino-2-pyrrolidin-1-yl-benzamide primarily revolves around its interaction with biological targets such as enzymes and receptors. The amino group on the pyrrolidine ring can participate in hydrogen bonding, enhancing its binding affinity to various biological molecules.
Research indicates that compounds with similar structures exhibit activity against specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications .
The compound is expected to exhibit moderate solubility in polar solvents due to its polar amine and carbonyl functional groups. Its melting point and boiling point data are not explicitly provided but can be inferred from similar compounds in literature.
Key chemical properties include:
4-Amino-2-pyrrolidin-1-yl-benzamide has several applications across different fields:
4-Amino-2-pyrrolidin-1-yl-benzamide represents a strategically designed small molecule integrating two privileged pharmacophores in drug discovery: the pyrrolidine heterocycle and the benzamide scaffold. This compound exemplifies the rational fusion of sterically defined, three-dimensional (3D) saturated heterocycles with planar, hydrogen-bonding capable aromatic systems. Such integration aims to optimize molecular complexity, target selectivity, and physicochemical properties critical for therapeutic efficacy. Its chemical structure (C₁₁H₁₅N₃O; MW: 205.26 g/mol; CAS: 878620-22-5) positions it as a compelling subject for probing structure-activity relationships in multifunctional drug design [1] [2].
The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—is a cornerstone in medicinal chemistry due to its distinct 3D topology and pseudorotation capability. Unlike planar aromatic systems, pyrrolidine’s non-planar conformation enables expansive spatial coverage of pharmacophore space, enhancing binding specificity to enantioselective biological targets [2] [9]. Key physicochemical attributes include:
Table 1: Physicochemical Comparison of Pyrrolidine with Related Scaffolds [2]
Parameter | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
LogS | -2.642 | 0.854 | -0.175 |
PSA (Ų) | 0 | 16.464 | 13.964 |
H-Bond Acceptors | 0 | 1.5 | 0.5 |
Benzamides—derivatives of benzoic acid amides—constitute a versatile pharmacophore with diverse target engagement. Their carbonyl and amino groups facilitate critical hydrogen-bonding interactions with enzymes, receptors, and nucleic acids, while the aromatic ring enables π-stacking and hydrophobic contacts [3] [7] [8]. Therapeutic applications include:
Table 2: Clinically Exploited Benzamide Derivatives
Drug | Target/Activity | Therapeutic Use |
---|---|---|
Entinostat | HDAC1/2/3 inhibitor | Breast cancer |
Levosulpiride | Dopamine D₂ antagonist | Dyspepsia, Meniere’s syndrome |
Cisapride | Serotonin 5-HT₄ agonist | GERD-associated heartburn |
BA-38017 | HBV core protein modulator | Antiviral (Hepatitis B) |
The fusion of pyrrolidine and benzamide in 4-Amino-2-pyrrolidin-1-yl-benzamide exemplifies synergistic heterocyclic design, leveraging complementary bioactivities and physicochemical traits:
Table 3: Bioactive Pyrrolidine-Benzamide Hybrids
Compound | Structure Features | Biological Activity | Potency |
---|---|---|---|
15g | N-Benzoylthiourea-pyrrolidine | AChE/BuChE inhibitor | IC₅₀ = 0.029 μM |
BA-26019 | 4-Chloro-benzamide-pyrrolidine | HBV capsid assembly modulator | EC₅₀ = 0.58 μM |
JTE-952 | Pyrrolidine-benzamide-aryl ether | CSF1R inhibitor (FMS kinase) | IC₅₀ = 261 nM |
Vimseltinib | Difluoro-benzamide-pyrrolidine | CSF1R inhibitor | >500-fold selectivity vs. KIT |
This molecular architecture underscores a paradigm in contemporary drug design: the deliberate convergence of saturated heterocycles and planar bioisosteres to engender multifunctional therapeutics with optimized target engagement and druggability [5] [6] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1